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(S)-Skbg-1

Covalent ligand target engagement Cysteine-directed ABPP Stereoselectivity

Research pain point: Validating stereochemistry-activity relationships (SAR) for covalent NONO ligands requires a chemically matched inactive control, not DMSO or unrelated compounds. (S)-SKBG-1 is the gold-standard negative enantiomer. - Retains identical α-chloroacetamide warhead & physicochemical properties as active (R)-enantiomer - No AR mRNA suppression at 20 µM in 22Rv1 cells (benchmark for SAR studies) - Validated for MS-ABPP, eCLIP-seq, and PROTAC negative control synthesis - DMSO solubility: ~100 mg/mL

Molecular Formula C22H26ClN3O6S
Molecular Weight 496.0 g/mol
Cat. No. B15620336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Skbg-1
Molecular FormulaC22H26ClN3O6S
Molecular Weight496.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H26ClN3O6S/c1-31-17-5-3-16(4-6-17)14-24-22(28)20-15-25(21(27)13-23)11-12-26(20)33(29,30)19-9-7-18(32-2)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)/t20-/m0/s1
InChIKeySXQZEMXQTRNLRZ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-SKBG-1: Inactive Enantiomer Control


(S)-SKBG-1 (CAS 2955618-24-1, C₂₂H₂₆ClN₃O₆S, MW 495.98) is the S-enantiomer of the chloroacetamide-based covalent ligand SKBG-1. It is classified as an inactive, covalent NONO (non-POU domain-containing octamer-binding protein) ligand that retains the α-chloroacetamide electrophilic warhead but fails to productively engage NONO Cys145 in cells [1]. Originally developed alongside its active (R)-enantiomer by the Cravatt laboratory at Scripps Research, (S)-SKBG-1 was identified through a stereoselective phenotypic screen for compounds that deplete androgen receptor (AR) mRNA and protein in prostate cancer cells, where it consistently failed to suppress AR expression or inhibit cancer cell proliferation, establishing its role as the matched inactive control [1]. The compound is also catalogued as a PROTAC target protein ligand for NONO, enabling its use as a negative control warhead in targeted protein degradation studies .

(S)-SKBG-1: Irreplaceable Stereoselectivity Control


In experimental systems where covalent NONO modulation is being interrogated, substitution of (S)-SKBG-1 with a structurally unrelated inactive compound, DMSO vehicle alone, or even the active (R)-SKBG-1 enantiomer introduces interpretative confounds that undermine stereoselectivity conclusions. The critical requirement is that the negative control must be chemically matched to the active ligand—retaining identical physicochemical properties (logP, solubility, membrane permeability, electrophilic reactivity of the chloroacetamide warhead)—while differing solely in stereochemistry-driven target engagement. (S)-SKBG-1 satisfies this requirement: it possesses the same DMSO solubility (~100 mg/mL), molecular weight, and α-chloroacetamide reactive group as (R)-SKBG-1 [1], yet its (S)-configuration at the piperazine C-2 stereocenter precludes productive accommodation in the NONO Cys145-proximal binding pocket, as demonstrated by the crystal structure of the (R)-SKBG-1:NONO complex [2]. DMSO-only or non-covalent controls cannot account for potential covalent but NONO-independent effects arising from the chloroacetamide warhead. Furthermore, other inactive compounds from the same series (compounds 6–9, (S)-10) may exhibit divergent off-target engagement profiles, as shown by cysteine-directed ABPP, whereas (S)-SKBG-1 has been directly characterized proteome-wide alongside (R)-SKBG-1 in multiple cell lines [3].

(S)-SKBG-1 vs. (R)-SKBG-1: Quantitative Evidence


NONO C145 Covalent Engagement (ABPP)

(S)-SKBG-1 fails to substantially engage NONO Cys145, the critical cysteine residue required for pharmacological activity, in stark contrast to (R)-SKBG-1. Quantitative cysteine-directed activity-based protein profiling (ABPP) demonstrates that (R)-SKBG-1 at 20 μM (6 h) engages NONO_C145 at >75% occupancy in 22Rv1 prostate cancer cells, while (S)-SKBG-1 engages this same cysteine at <50% under identical conditions [1]. This engagement failure is stereochemistry-dependent but not attributable to differential cell permeability, as the compounds share identical physicochemical properties [2]. In MCF7 breast cancer cells, concentration-dependent ABPP (3 h treatment) confirms that (R)-SKBG-1 engages NONO_C145 in a dose-responsive manner at 1–20 μM, whereas (S)-SKBG-1 shows negligible engagement across the full concentration range [3]. The crystal structure of (R)-SKBG-1 bound to the NONO homodimer reveals that covalent modification of Cys145 occurs at a pocket proximal to the RNA-binding interface; the (S)-enantiomer cannot adopt the required binding pose due to the inverted stereocenter at the piperazine C-2 position, providing a structural rationale for the engagement defect [4].

Covalent ligand target engagement Cysteine-directed ABPP Stereoselectivity

Androgen Receptor mRNA Suppression

(S)-SKBG-1 is devoid of AR mRNA-suppressing activity at concentrations where (R)-SKBG-1 achieves robust, concentration-dependent depletion. In 22Rv1 prostate cancer cells treated for 6 h, (R)-SKBG-1 suppresses AR-FL mRNA with an IC₅₀ of 3.1 μM and AR-V7 mRNA with an IC₅₀ of 5.5 μM, as quantified by QuantiGene assays . In the same experimental system, (S)-SKBG-1 produces no significant reduction in either AR-FL or AR-V7 mRNA expression across the tested concentration range (up to 20 μM), with mRNA levels remaining indistinguishable from DMSO-treated controls at all concentrations [1]. Western blot analysis confirms that (S)-SKBG-1 (20 μM, 24 h) does not reduce AR-FL or AR-V7 protein levels, whereas (R)-SKBG-1 at the same concentration causes marked depletion of both protein species [1]. The differential activity is strictly enantiomer-dependent and is not observed in sgNONO (NONO-knockout) cells, confirming that the AR-suppressive activity of (R)-SKBG-1—and the inactivity of (S)-SKBG-1—both operate through the NONO target protein [2].

Androgen receptor signaling Prostate cancer mRNA depletion assay

Cancer Cell Growth Inhibition

(S)-SKBG-1 displays no meaningful anti-proliferative activity across four cancer cell lines in which (R)-SKBG-1 produces concentration-dependent growth inhibition. In 22Rv1 prostate cancer cells (6-day treatment), (R)-SKBG-1 inhibits proliferation with an EC₅₀ of approximately 1.5 μM, while (S)-SKBG-1 produces negligible growth suppression even at the highest tested concentrations . In MCF7 breast cancer cells (5-day treatment), (R)-SKBG-1 impairs cell growth in sgControl (NONO wild-type) cells with an EC₅₀ in the low micromolar range, whereas (S)-SKBG-1-treated sgControl cells maintain growth rates indistinguishable from DMSO controls [1]. In HeLa cervical cancer and HT1080 fibrosarcoma cells (4-day treatment), (R)-SKBG-1 similarly suppresses proliferation while (S)-SKBG-1 shows no effect [1]. Crucially, the anti-proliferative effect of (R)-SKBG-1 is abrogated in sgNONO cells lacking NONO expression, and reintroduction of wild-type NONO—but not the C145S mutant—restores sensitivity; (S)-SKBG-1 remains inactive regardless of NONO genotype, confirming that its inactivity is not subject to rescue by target protein expression [2].

Cancer cell proliferation CellTiterGlo assay NONO-dependent growth inhibition

Proteome-Wide Cysteine Engagement Profiling

Global cysteine reactivity profiling by mass spectrometry-based ABPP reveals that (S)-SKBG-1 exhibits markedly reduced proteome-wide cysteine engagement compared to (R)-SKBG-1. When 22Rv1 cells are treated with 20 μM (R)-SKBG-1 for 6 h, multiple cysteine residues across the proteome are substantially engaged (>75% occupancy), including but not limited to NONO_C145 [1]. In contrast, (S)-SKBG-1 at the identical concentration and treatment duration engages none of these same cysteine targets above the 50% threshold, as visualized in a comparative heat map [1]. This indicates that the chloroacetamide warhead reactivity alone is insufficient to drive promiscuous covalent modification; productive engagement requires the correct stereochemical presentation of the ligand to its binding pockets. The Cell Chemical Biology structural study further demonstrates that the (R)-SKBG-1:NONO interaction is driven by a combination of covalent bond formation at Cys145, hydrogen bonding between the acetamide group and Gln229, and aromatic stacking interactions between the phenyl rings and protein residues—all of which are stereochemically dependent and unavailable to the (S)-enantiomer [2]. This stereochemistry-driven differential in proteome-wide engagement is distinct from the behavior of other inactive controls (compounds 6–9) that lack the chloroacetamide warhead entirely and thus cannot serve as controls for covalent mechanism studies [3].

Proteome-wide selectivity Mass spectrometry ABPP Covalent ligand off-target profiling

NONO Nuclear Foci and RNA Trapping

(R)-SKBG-1 treatment induces pronounced NONO accumulation in nuclear foci, a cellular phenotype associated with NONO trapping on mRNA, whereas (S)-SKBG-1 fails to elicit this response. Immunofluorescence imaging of 22Rv1 cells treated with 20 μM of each enantiomer shows that (R)-SKBG-1 induces time-dependent NONO foci formation, with the percentage of foci-positive cells increasing substantially over the treatment course [1]. Quantitative blinded analysis of five representative images per condition (17–124 cells analyzed per image, median 58) confirms that (S)-SKBG-1 at 20 μM does not significantly increase the percentage of cells with NONO nuclear foci above baseline levels observed in DMSO-treated controls [1]. eCLIP-seq experiments further demonstrate that (R)-SKBG-1 (20 μM, 4 h) stabilizes NONO–mRNA interactions, leading to altered peak quantity, regional distribution, and relative information content of NONO-bound transcripts, whereas (S)-SKBG-1 treatment produces eCLIP profiles indistinguishable from vehicle control [1]. RNA-seq analysis confirms that (R)-SKBG-1 induces significant alternative splicing changes (FDR <0.1, |InclusionLevelDifference| >0.05) across multiple splicing event types (SE, MXE, A5SS, A3SS, RI) that are not observed with (S)-SKBG-1 treatment [1]. These findings support a trapping mechanism whereby covalent NONO modification by (R)-SKBG-1 prevents compensatory action by paralog proteins PSPC1 and SFPQ—a mechanism that is stereochemically inaccessible to (S)-SKBG-1.

NONO nuclear foci Subcellular localization RNA-binding protein trapping

Transcriptomic Impact Profiling

Genome-wide RNA-seq analysis provides a quantitative transcriptomic comparison that clearly distinguishes the inactive (S)-enantiomer from the active (R)-enantiomer. In 22Rv1 cells treated with 20 μM compound for 4 h, the volcano plot of mRNA log₂ fold changes in (R)-SKBG-1-treated vs. (S)-SKBG-1-treated sgControl cells reveals that (R)-SKBG-1 significantly decreases the expression of numerous protein-coding genes (log₂ fold change ≤ −0.5, padj ≤ 0.01), while the corresponding volcano plots comparing each enantiomer to DMSO confirm that (S)-SKBG-1 produces a transcriptomic profile nearly indistinguishable from vehicle control [1]. Specifically, when DMSO-treated sgControl cells are compared to (S)-SKBG-1-treated sgControl cells, substantially fewer genes meet the significance threshold (log₂ fold change ≤ −0.5, padj ≤ 0.01) compared to the (R)-SKBG-1 vs. DMSO comparison [1]. In MCF7 breast cancer cells treated with 5 μM compound for 4 h, RNA-seq scatter plot analysis similarly demonstrates that (R)-SKBG-1 produces pronounced mRNA changes in a NONO-dependent manner (genes within red brackets: log₂ fold change ≤ −0.5 or ≥0.5), while (S)-SKBG-1-treated cells cluster closely with DMSO controls along the x-axis [2]. The number of genes stereoselectively and significantly decreased by (R)-SKBG-1/(S)-SKBG-1 (log₂ fold change ≤ −0.75, Padj ≤ 0.01) is quantified as approximately 1,000 mRNA species in 22Rv1 cells, establishing the magnitude of the transcriptomic separation between enantiomers [3].

Transcriptomics RNA-seq differential expression NONO-dependent gene regulation

(S)-SKBG-1 Application Scenarios


Stereoselectivity Validation in Ligand Discovery

In medicinal chemistry campaigns targeting NONO with covalent small molecules, (S)-SKBG-1 serves as the gold-standard inactive enantiomer control for establishing stereochemistry–activity relationships (SAR). When a new chiral covalent NONO ligand series is being evaluated, treatment of 22Rv1 cells with the active enantiomer alongside (S)-SKBG-1 at matched concentrations (typically 1–20 μM, 6–24 h) enables the investigator to confirm that observed AR-FL and AR-V7 mRNA depletion (quantified by QuantiGene or RT-qPCR) is enantiomer-specific. The benchmark values from the primary literature—(R)-SKBG-1 IC₅₀ = 3.1 μM (AR-FL) and 5.5 μM (AR-V7) vs. (S)-SKBG-1 showing no suppression at 20 μM—provide the quantitative framework against which new compounds can be benchmarked [1]. This application is directly supported by the concentration-response data in Fig. 1g of the primary Nature Chemical Biology publication [1].

Negative Control in Chemical Proteomics

In cysteine-directed ABPP experiments aimed at identifying the full target engagement landscape of covalent NONO ligands, (S)-SKBG-1 is used as the matched inactive probe to computationally subtract warhead-driven, NONO-independent cysteine engagement from bona fide stereoselective targets. 22Rv1 or MCF7 cells are treated with (R)-SKBG-1 and (S)-SKBG-1 in parallel (20 μM, 6 h or 3 h, respectively), followed by MS-ABPP analysis. Cysteines meeting the >75% engagement threshold with (R)-SKBG-1 but <50% with (S)-SKBG-1 are classified as stereoselective targets, with NONO_C145 serving as the positive reference [2]. This experimental design is explicitly validated by the heat map in Extended Data Fig. 2c, which demonstrates that (S)-SKBG-1 engages none of the (R)-SKBG-1 targets above the 50% threshold [2]. This application is critical for proteomics core facilities and chemical biology laboratories conducting covalent ligand target identification.

PROTAC Inactive Warhead Control

In the development of PROTACs (Proteolysis-Targeting Chimeras) that employ a NONO-binding chloroacetamide warhead conjugated to an E3 ligase ligand, (S)-SKBG-1 can serve a dual role: (1) as the inactive warhead enantiomer control compound to confirm that degradation activity is dependent on stereospecific NONO engagement, and (2) as a building block for synthesizing the inactive PROTAC diastereomer. When a PROTAC constructed with the (R)-SKBG-1 warhead induces NONO degradation (DC₅₀ quantification by western blot or HiBiT assay), the corresponding (S)-SKBG-1-based PROTAC should be inactive, and any residual activity can be attributed to non-specific effects. This application leverages the established target engagement dichotomy documented in Extended Data Figs. 2, 5, and 6 of the primary publication [2][3], combined with (S)-SKBG-1's catalogued identity as a PROTAC target protein ligand .

RBP Trapping and Splicing Analysis

For laboratories investigating the NONO trapping mechanism—where covalent modification at Cys145 stabilizes NONO–mRNA interactions and prevents compensatory paralog (PSPC1/SFPQ) function—(S)-SKBG-1 is the essential negative control for eCLIP-seq, RNA-seq, and splicing analysis experiments. Treatment of 22Rv1 cells with 20 μM of each enantiomer for 4 h, followed by eCLIP-seq for NONO or RNA-seq for splicing analysis, enables the identification of (R)-SKBG-1-specific alterations in NONO binding density, regional distribution, and alternative splicing events (SE, MXE, A5SS, A3SS, RI at FDR <0.1). The (S)-SKBG-1-treated samples provide the baseline against which stereoselective trapping effects are called [4]. This scenario is particularly relevant for academic groups and biotech companies studying RBP pharmacology and biomolecular condensate biology.

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